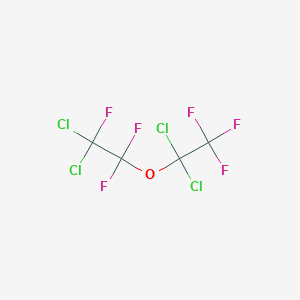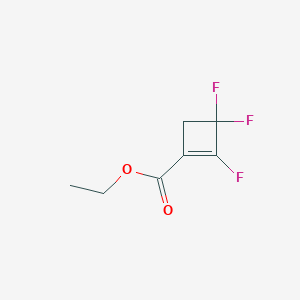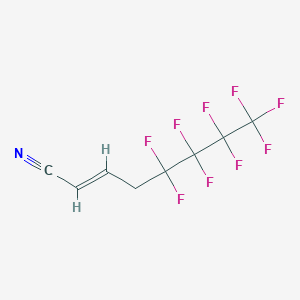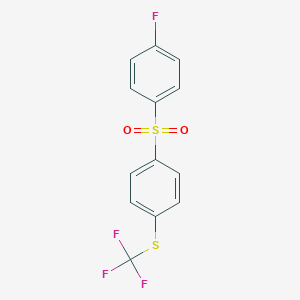
4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone, also known as 4F-TDS, is an organosulfur compound belonging to the class of diphenylsulfones. It is a colorless, crystalline solid with a molecular weight of 370.37 g/mol and a melting point of 162-164°C. 4F-TDS has a unique structure consisting of a trifluoromethylthio group and a fluoro group attached to the phenyl ring. This compound has a wide range of applications in the fields of medicine, agriculture, and biochemistry.
Aplicaciones Científicas De Investigación
4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone has been used in a variety of scientific research applications, such as in the synthesis of novel materials and in the study of biochemical and physiological processes. For example, 4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone has been used to synthesize polymers, polyesters, and polyamides. It has also been used in the study of enzyme-substrate interactions, and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone is not yet fully understood. However, it is believed that the trifluoromethylthio group is responsible for the compound’s biological activity. This group is thought to interact with proteins and enzymes, leading to changes in their structure and function. Additionally, the fluoro group may act as an electron acceptor, allowing 4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone to interact with other molecules.
Biochemical and Physiological Effects
4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone has antimicrobial activity, inhibiting the growth of bacteria, fungi, and viruses. Additionally, 4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone has been shown to have an anti-inflammatory effect, and to reduce the production of reactive oxygen species. It has also been shown to inhibit the growth of cancer cells in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life and low toxicity. Additionally, it is easy to synthesize and can be used in a variety of applications. However, 4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone also has some limitations. It is not water soluble, and so must be used in an organic solvent. Additionally, it is not widely available commercially.
Direcciones Futuras
There are a variety of potential future directions for the use of 4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone. For example, further research could be conducted to explore the compound’s potential as an antimicrobial agent, or to study its effects on other biological processes. Additionally, further research could be conducted to improve the synthesis of 4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone, or to develop new applications for the compound. Finally, further research could be conducted to explore the potential therapeutic uses of 4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone.
Métodos De Síntesis
4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone can be synthesized through a two-step process, starting with the reaction of 4-fluoro-4'-nitrodiphenylsulfone with trifluoromethylthiol in the presence of a base. This reaction forms the trifluoromethylthio group and a nitro group. The nitro group is then reduced to an amine group using a reducing agent such as hydrazine or sodium borohydride. The resulting product is 4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone.
Propiedades
IUPAC Name |
1-fluoro-4-[4-(trifluoromethylsulfanyl)phenyl]sulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2S2/c14-9-1-5-11(6-2-9)21(18,19)12-7-3-10(4-8-12)20-13(15,16)17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZGIQSGRHYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

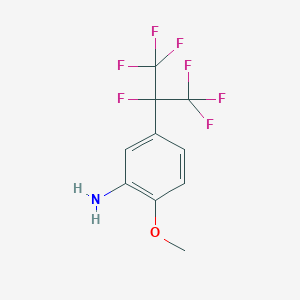
![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)
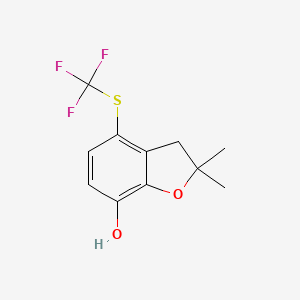
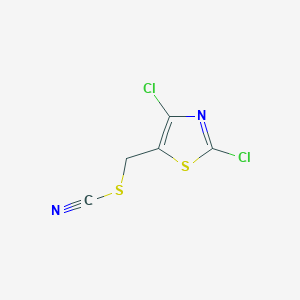
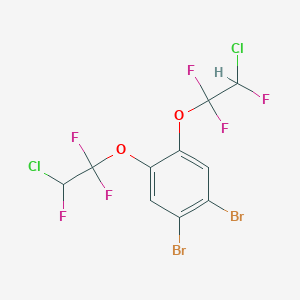
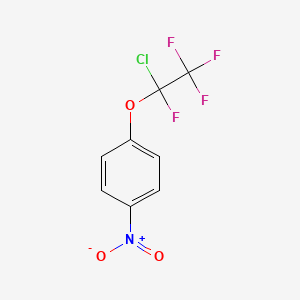
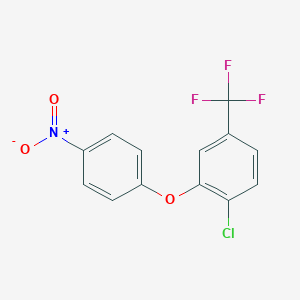
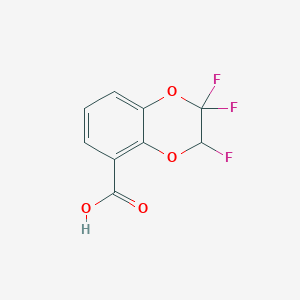
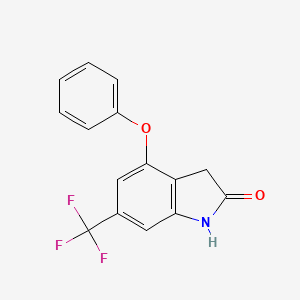
![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)
